(6-Methoxyquinolin-2-yl)methanamine dihydrochloride
Overview
Description
(6-Methoxyquinolin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C11H14Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-2-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Functional Group Introduction: The methoxy group is introduced at the 6th position of the quinoline ring.
Amination: The quinoline derivative undergoes a reaction with a suitable amine source to introduce the methanamine group at the 2nd position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methoxyquinolin-2-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Fluorescent Sensors: (6-Methoxyquinolin-2-yl)methanamine dihydrochloride is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.
Tubulin Polymerization Inhibitors: It is involved in the synthesis of 5-amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors.
Biology:
DNA Gyrase and Topoisomerase Inhibitors: Derivatives of this compound, such as 3-fluoro-6-methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase.
Medicine:
Antiviral Agents:
Industry:
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit DNA gyrase and topoisomerase interfere with the DNA replication process in bacteria, leading to antibacterial effects . The compound’s ability to inhibit tubulin polymerization disrupts microtubule formation, which is crucial for cell division and has implications in cancer treatment .
Comparison with Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of (6-Methoxyquinolin-2-yl)methanamine dihydrochloride.
3-Fluoro-6-methoxyquinoline: An inhibitor of bacterial DNA gyrase and topoisomerase.
5-Hydroxyisoquinoline: Another quinoline derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy and methanamine groups enable it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in diverse scientific research applications.
Properties
IUPAC Name |
(6-methoxyquinolin-2-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11;;/h2-6H,7,12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELIUKWLWELKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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